Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:
- A benzyl ester at the 5-position.
- A 3-methoxy-4-(prop-2-en-1-yloxy)phenyl substituent at the 4-position.
- A methyl group at the 6-position.
- A 2-oxo group at the 2-position.
This compound belongs to a class of molecules with diverse pharmacological activities, including enzyme inhibition and antioxidant properties. Its structural uniqueness lies in the allyloxy (prop-2-en-1-yloxy) group, which may influence reactivity and bioactivity compared to analogs.
Properties
IUPAC Name |
benzyl 4-(3-methoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-4-12-29-18-11-10-17(13-19(18)28-3)21-20(15(2)24-23(27)25-21)22(26)30-14-16-8-6-5-7-9-16/h4-11,13,21H,1,12,14H2,2-3H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFOEIPSRZHPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC=C)OC)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a β-keto ester under acidic or basic conditions to form the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in the treatment of certain cancers and inflammatory diseases due to its ability to modulate specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Ester Group Modifications
- Benzyl vs. Ethyl esters (e.g., in ) are more hydrolytically stable than benzyl esters under physiological conditions.
Phenyl Substituent Variations
- Allyloxy (Prop-2-en-1-yloxy) vs.
- Benzyloxy vs.
Pyrimidine Core Modifications
- 2-Oxo vs. 2-Thioxo : Thioxo derivatives (e.g., ) exhibit altered hydrogen-bonding patterns and increased acidity at N3, which may enhance interactions with biological targets .
Biological Activity
Benzyl 4-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The general synthetic route includes:
- Formation of the Tetrahydropyrimidine Core : This involves cyclization reactions that form the pyrimidine ring.
- Introduction of Functional Groups : The methoxy and propenyloxy groups are introduced via nucleophilic substitution reactions.
- Final Benzylation : The final step involves attaching the benzyl group to complete the structure.
Antimicrobial Activity
Research has indicated that compounds similar to benzyl tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Benzyl Tetrahydropyrimidine Derivative | Effective against S. aureus and E. coli | |
| Related Pyrimidine Compounds | Inhibitory effects on MRSA |
Anticancer Potential
There is growing interest in the anticancer properties of tetrahydropyrimidine derivatives. A study highlighted that certain derivatives displayed selective cytotoxicity against tumor cell lines, suggesting a potential role in cancer therapy.
Case Study : A derivative was tested against a panel of cancer cell lines and showed IC50 values in the low micromolar range, indicating potent activity.
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Key Enzymes : Many tetrahydropyrimidines inhibit enzymes critical for microbial growth or cancer cell proliferation.
- Disruption of Cellular Processes : These compounds may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, aiming to optimize their biological activities.
- SAR Studies : Variations in substituents on the tetrahydropyrimidine ring significantly affect potency and selectivity.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential and toxicity of these compounds, with promising results indicating low toxicity at therapeutic doses.
Q & A
Q. What statistical approaches resolve variability in enzymatic inhibition assays?
- Methodological Answer : Normalize data to positive controls (e.g., celecoxib for COX-2) and apply ANOVA with post-hoc tests (Tukey’s HSD). Outlier detection (Grubbs’ test) and replicate experiments (n ≥ 3) ensure reproducibility. Surface Plasmon Resonance (SPR) validates binding kinetics independently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
